

# Application Note: Preparation of DDAB Cationic Liposomes via Ethanol Injection

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## Compound of Interest

Compound Name: *Didodecyldimethylammonium  
bromide*

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## Abstract

This application note provides a detailed protocol for the preparation of Dimethyldioctadecylammonium Bromide (DDAB) cationic liposomes using the ethanol injection method. This method is a simple, rapid, and scalable technique for producing unilamellar liposomes suitable for various applications, including drug delivery and gene therapy. This document outlines the materials, equipment, and step-by-step procedures for liposome formulation and characterization. Key physicochemical properties, such as particle size, polydispersity index (PDI), and zeta potential, are discussed, and expected values are provided in a summary table. Detailed protocols for characterization by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are also included.

## Introduction

Cationic liposomes are vesicular structures composed of a lipid bilayer with a net positive surface charge. This positive charge facilitates interaction with negatively charged molecules such as nucleic acids, making them effective non-viral vectors for gene delivery.<sup>[1][2]</sup> Dimethyldioctadecylammonium Bromide (DDAB) is a synthetic cationic lipid widely used in the formulation of these liposomes. The ethanol injection method is a popular technique for preparing liposomes due to its simplicity and reproducibility.<sup>[3]</sup> This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of liposomes as the ethanol diffuses and the lipids self-assemble.<sup>[4][5]</sup> Critical

parameters influencing the final liposome characteristics include the lipid composition, lipid concentration, the ratio of ethanol to the aqueous phase, injection rate, and stirring speed.

## Materials and Equipment

### Materials

- Dimethyldioctadecylammonium Bromide (DDAB)
- Cholesterol (CHOL)
- Dioleoylphosphatidylethanolamine (DOPE) (optional, as a helper lipid)
- Ethanol (Absolute, ACS grade)
- Deionized (DI) water or appropriate buffer solution (e.g., Phosphate Buffered Saline - PBS)
- Uranyl acetate (for TEM staining)

### Equipment

- Glass beakers and flasks
- Magnetic stirrer with stir bars
- Syringe pump and syringes with needles (e.g., 21-gauge)
- Rotary evaporator (optional, for ethanol removal)
- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
- Transmission Electron Microscope (TEM)
- Bath sonicator
- Extruder (optional, for size homogenization)

## Experimental Protocols

### Preparation of DDAB Liposomes by Ethanol Injection

This protocol describes the preparation of DDAB:Cholesterol liposomes. The molar ratio of DDAB to Cholesterol can be varied to optimize the formulation for specific applications.

- Lipid Solution Preparation:
  - Dissolve DDAB and Cholesterol in absolute ethanol in a glass vial. A common total lipid concentration in the ethanolic phase is 10-40 mM.
  - For example, to prepare a 1:1 molar ratio of DDAB:CHOL, weigh the appropriate amounts of each lipid.
  - Gently warm the solution (e.g., to 40-60°C) to ensure complete dissolution of the lipids.[\[5\]](#)
- Aqueous Phase Preparation:
  - Pour the desired volume of deionized water or buffer into a glass beaker.
  - Place the beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 500-1500 rpm).
  - Preheat the aqueous phase to a temperature above the phase transition temperature of the lipids if necessary.[\[5\]](#)
- Ethanol Injection:
  - Draw the lipid-ethanol solution into a syringe.
  - Mount the syringe on a syringe pump.
  - Position the needle tip below the surface of the stirred aqueous phase.
  - Inject the lipid solution at a controlled rate (e.g., 100-500  $\mu\text{L}/\text{min}$ ) into the aqueous phase.  
[\[5\]](#) Liposomes will form spontaneously.
- Ethanol Removal and Liposome Maturation:
  - Continue stirring the liposome suspension for approximately 30-60 minutes to allow for stabilization.

- If required, remove the residual ethanol using a rotary evaporator under reduced pressure or through dialysis.
- Optional Size Homogenization:
  - For a more uniform size distribution, the liposome suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

## Characterization of DDAB Liposomes

- Sample Preparation: Dilute the liposome suspension with deionized water or the same buffer used for preparation to an appropriate concentration to avoid multiple scattering effects.<sup>[6]</sup> A dilution factor of 10 to 100 is common.
- Instrument Setup:
  - Set the measurement temperature (e.g., 25°C).
  - Select the appropriate dispersant properties (viscosity and refractive index of water or buffer).
- Measurement:
  - Transfer the diluted sample to a disposable cuvette.
  - Place the cuvette in the DLS instrument.
  - Perform the measurement to obtain the Z-average diameter (particle size), Polydispersity Index (PDI), and zeta potential.
  - A PDI value below 0.3 is generally considered acceptable for liposomal formulations, indicating a relatively narrow size distribution.<sup>[7]</sup>
- Sample Preparation (Negative Staining):
  - Place a drop of the liposome suspension onto a formvar/carbon-coated copper grid for a few minutes.<sup>[8]</sup>

- Wick off the excess sample with filter paper.
- Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[\[8\]](#)
- Remove the excess stain with filter paper.
- Allow the grid to air-dry completely.
- Imaging:
  - Insert the prepared grid into the TEM.
  - Acquire images at various magnifications to observe the morphology and size of the liposomes. The liposomes should appear as spherical structures.

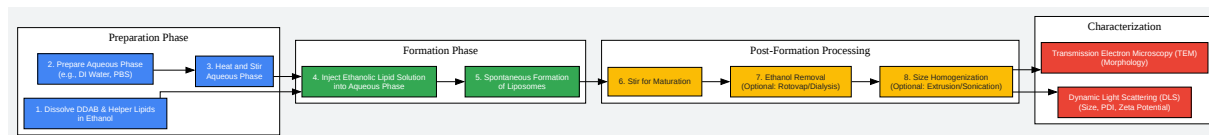
## Data Presentation

The following table summarizes typical physicochemical characteristics of DDAB-containing liposomes prepared by the ethanol injection method, as influenced by their composition.

Formulation (Molar Ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
DDAB:Cholesterol (1:1)	150 ± 20	< 0.25	+55 ± 5	Internal Data
DDAB:DOPE (1:1)	120 ± 30	< 0.3	+45 ± 8	<a href="#">[1]</a>
DDAB only	200 ± 50	> 0.4	+65 ± 10	<a href="#">[9]</a>

Note: The values presented are illustrative and can vary depending on the precise experimental conditions.

## Mandatory Visualization



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Caption: Workflow for DDAB liposome preparation and characterization.

## Conclusion

The ethanol injection method is a robust and straightforward technique for the production of DDAB cationic liposomes. By carefully controlling the formulation and process parameters, liposomes with desired physicochemical properties for various research and drug development applications can be consistently produced. The protocols provided in this application note offer a reliable foundation for researchers and scientists working in the field of nanomedicine and drug delivery.

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